4-Chloro-2-hydroxybenzoyl chloride
Overview
Description
4-Chloro-2-hydroxybenzoyl chloride is an organic compound with the molecular formula C7H4Cl2O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the fourth position and a hydroxyl group at the second position. This compound is used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-hydroxybenzoyl chloride can be synthesized through the chlorination of 2-hydroxybenzoic acid (salicylic acid). The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out in a solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-hydroxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Acylation: The compound can act as an acylating agent in Friedel-Crafts acylation reactions.
Common Reagents and Conditions
Thionyl chloride (SOCl2): Used for chlorination reactions.
N,N-dimethylformamide (DMF): Acts as a catalyst in chlorination reactions.
Dichloromethane (DCM): Common solvent for reactions involving this compound.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols or carboxylic acids.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
4-Chloro-2-hydroxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for studying enzyme inhibition and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceuticals with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-hydroxybenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity is utilized in the synthesis of pharmaceuticals and other biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxybenzoyl chloride: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Chloro-4-fluorobenzoyl chloride: Similar structure but with a fluorine atom instead of a hydroxyl group.
4-Chloro-2-nitrobenzenesulfonyl chloride: Similar structure but with a nitro group instead of a hydroxyl group.
Uniqueness
4-Chloro-2-hydroxybenzoyl chloride is unique due to the presence of both a hydroxyl group and a chlorine atom on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives with diverse biological activities .
Properties
IUPAC Name |
4-chloro-2-hydroxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBOXJLPEZRSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513119 | |
Record name | 4-Chloro-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82944-13-6 | |
Record name | 4-Chloro-2-hydroxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82944-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-hydroxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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